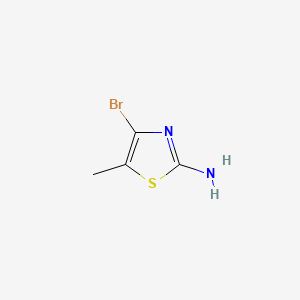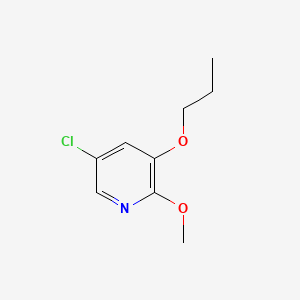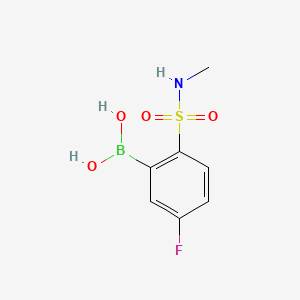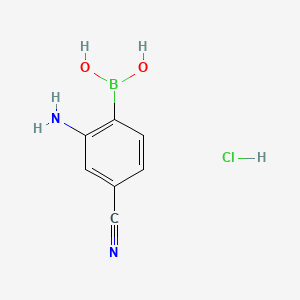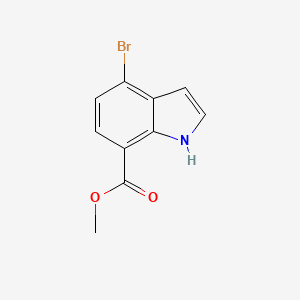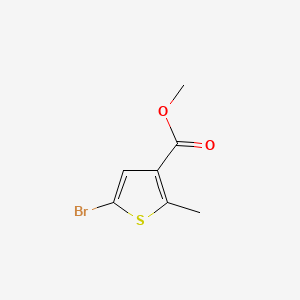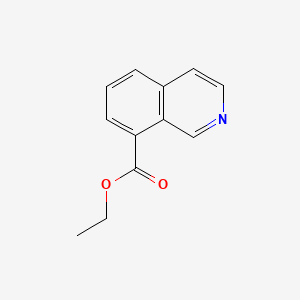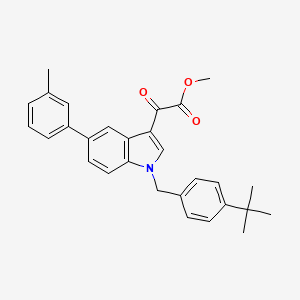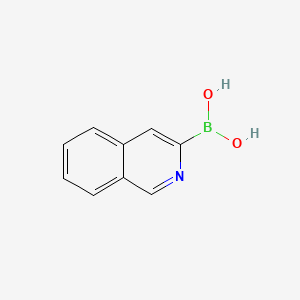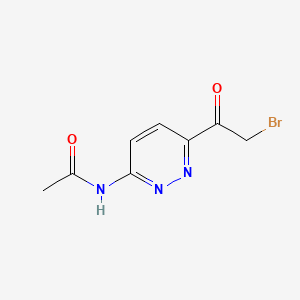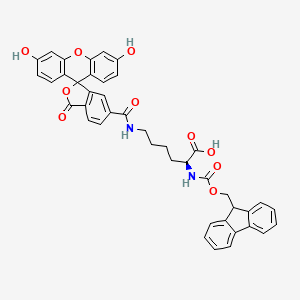
Fmoc-Lys(6'-FAM)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(6’-FAM)-OH is a building block for in-sequence Lys labeling by FAM . FAM is one of the most common donor dyes for preparing FRET peptides, often paired with TAMRA or TQ2 .
Molecular Structure Analysis
The molecular formula of Fmoc-Lys(6’-FAM)-OH is C42H34N2O10 . The molecular weight is 726.73 .Physical And Chemical Properties Analysis
Fmoc-Lys(6’-FAM)-OH has a molecular weight of 726.73 . It has an extinction coefficient (cm -1 M -1) of 83000 . The excitation is at 493 nm and the emission is at 517 nm . It is typically stored in DMF as a solvent .Wissenschaftliche Forschungsanwendungen
Supramolecular Gels : Fmoc-Lys(6'-FAM)-OH is used in the formation of supramolecular hydrogels, which are biocompatible and biodegradable. These gels have potential applications in the biomedical field, including as antimicrobial agents (Croitoriu et al., 2021).
Peptide Synthesis : This compound plays a role in peptide synthesis, particularly in the Merrifield peptide synthesis. It is used as an N-α-protecting group, and its deprotection can be monitored by spectroscopic techniques (Larsen et al., 1993).
Fluorescein-Labelled Peptides : Fmoc-Lys(6'-FAM)-OH is instrumental in the microwave-assisted synthesis of fluorescein-labelled peptides, providing a platform for creating various fluorescently labelled glycopeptides for biological evaluation (Kowalczyk et al., 2009).
Peptide Ligation : This compound is used in peptide ligation processes, especially in the context of azido-protected peptides via the thioester method. The azido group in the compound can be reduced after peptide condensation (Katayama et al., 2008).
Radiolabeling of Peptides : Fmoc-Lys(6'-FAM)-OH is a precursor in the synthesis of 99mTc-labeled peptides, playing a role in enhancing the versatility of peptide labeling for medical imaging (Surfraz et al., 2007).
PEGtide Dendrons : It is used in the synthesis of PEGtide dendrons, which are evaluated for macrophage targeting in drug delivery and imaging applications (Gao et al., 2013).
Insulin Analogs Synthesis : This compound is utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its applicability in diabetes research (Žáková et al., 2007).
Ultrasound-Induced Gelation : It is involved in the formation of organogels under ultrasound conditions, suggesting potential uses in novel drug delivery systems (Geng et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZDKSWPKCTHE-DHUJRADRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(6'-FAM)-OH | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
